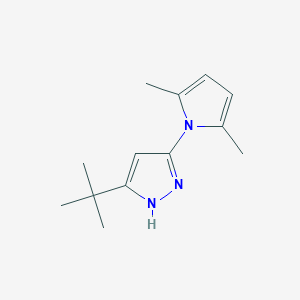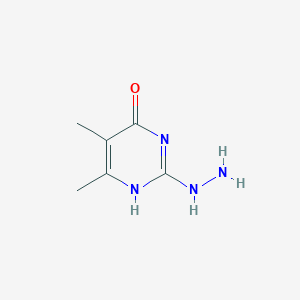
2-hydrazinyl-5,6-dimethyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “2-hydrazinyl-5,6-dimethyl-1H-pyrimidin-4-one” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “2-hydrazinyl-5,6-dimethyl-1H-pyrimidin-4-one” involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are essential for its preparation. These methods typically involve the use of specific reagents and catalysts to achieve the desired chemical transformation.
Industrial Production Methods: Industrial production of “this compound” requires scalable and efficient methods. These methods often involve optimizing reaction conditions to maximize yield and minimize by-products. The use of advanced technologies and equipment is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: “2-hydrazinyl-5,6-dimethyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction involves specific reagents and conditions to achieve the desired transformation.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, “2-hydrazinyl-5,6-dimethyl-1H-pyrimidin-4-one” is used as a reagent in various chemical reactions. Its unique properties make it valuable for synthesizing other compounds and studying reaction mechanisms.
Biology: In biology, “this compound” is used to study biological processes and interactions. It may serve as a probe or marker in biochemical assays and experiments.
Medicine: In medicine, “this compound” has potential therapeutic applications. It may be used in drug development and as a treatment for specific medical conditions.
Industry: In industry, “this compound” is used in the production of various products. Its chemical properties make it suitable for use in manufacturing processes and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of “2-hydrazinyl-5,6-dimethyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for determining its effects and potential applications. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to “2-hydrazinyl-5,6-dimethyl-1H-pyrimidin-4-one” include those with similar chemical structures and properties. These compounds may share common functional groups or molecular frameworks.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and properties. These unique features make it valuable for specific applications and distinguish it from other similar compounds.
Conclusion
Understanding the properties, synthesis, reactions, and applications of “this compound” is essential for its effective use in various scientific fields
Eigenschaften
IUPAC Name |
2-hydrazinyl-5,6-dimethyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-4(2)8-6(10-7)9-5(3)11/h7H2,1-2H3,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEFTXRIKBLVTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=NC1=O)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=NC1=O)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile](/img/structure/B7836329.png)

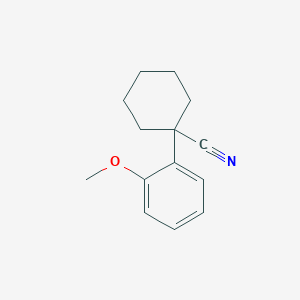

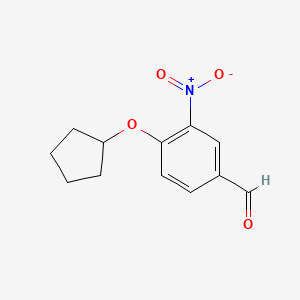

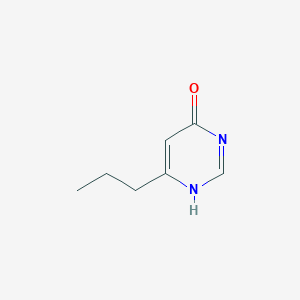
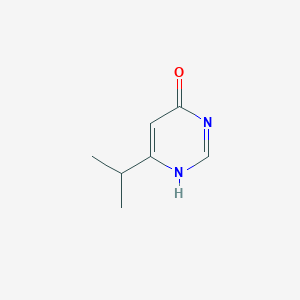
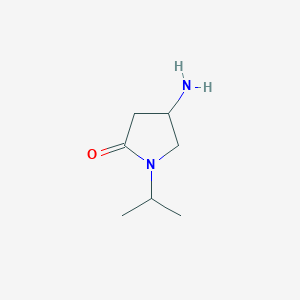
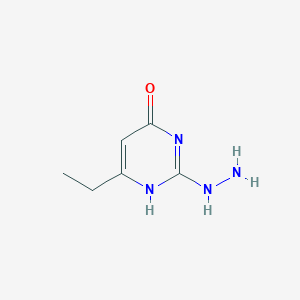
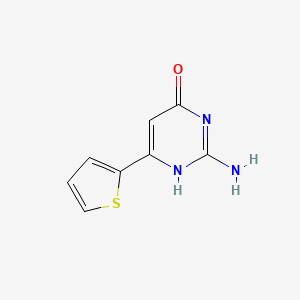
![5-ethyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7836424.png)
![5-propyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7836438.png)
